(R)-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.89 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of tert-butyl 2-aminohexanoate with benzyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The compound is often produced in bulk quantities for use in various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various reaction intermediates and products. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
- ®-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
Uniqueness
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its specific tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H28N2O4 |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m1/s1 |
InChI-Schlüssel |
AKFVZALISNAFRA-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.